molecular formula C20H43NO4 B12810549 Diethanolamine palmitate CAS No. 90388-11-7

Diethanolamine palmitate

Cat. No.: B12810549
CAS No.: 90388-11-7
M. Wt: 361.6 g/mol
InChI Key: QGLKEWRJAKVENM-UHFFFAOYSA-N
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Description

Overview of Functional Roles as a Surfactant Class

Fatty diethanolamides, as a class of surfactants, exhibit a range of functional roles, primarily due to their amphiphilic nature. ontosight.aiatamanchemicals.com These compounds are effective at reducing the surface tension of liquids, which allows for better spreading and wetting. arpnjournals.org

Key functional roles of fatty diethanolamides include:

Emulsifiers: They enable the mixing of immiscible liquids, such as oil and water, by forming stable emulsions. atamanchemicals.comdiplomatacomercial.com

Foaming Agents and Stabilizers: They are used to generate and stabilize foam in products like shampoos and hand soaps. atamanchemicals.comarpnjournals.org

Thickening Agents: They increase the viscosity of aqueous-based formulations. atamanchemicals.com

Wetting Agents: They improve the ability of a liquid to spread across a surface. atamanchemicals.com

Lubricating Agents: Their chemical structure provides lubricating properties. atamanchemicals.com

Corrosion Inhibitors: They can form a protective film on metal surfaces to prevent corrosion. ontosight.aialphachem.biz

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

90388-11-7

Molecular Formula

C20H43NO4

Molecular Weight

361.6 g/mol

IUPAC Name

hexadecanoic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C16H32O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;6-3-1-5-2-4-7/h2-15H2,1H3,(H,17,18);5-7H,1-4H2

InChI Key

QGLKEWRJAKVENM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO

Origin of Product

United States

Advanced Analytical and Characterization Techniques for Diethanolamine Palmitate

Chromatographic Separation Methods

Chromatographic techniques are essential for separating diethanolamine (B148213) palmitate from complex matrices and for assessing its purity and compositional details. Gas chromatography, high-performance liquid chromatography, and gel permeation chromatography are among the most powerful methods utilized for these purposes.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Product Elucidation and Purity Assessment

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of diethanolamine palmitate, which is a fatty acid diethanolamide, GC and its coupling with mass spectrometry (GC-MS) are invaluable for identifying the main components, impurities, and byproducts of the synthesis reaction.

The analysis of fatty acid diethanolamides by GC often involves high temperatures due to their relatively low volatility. The choice of the chromatographic column is critical for achieving adequate separation. Nonpolar columns, such as those with a stationary phase of 5% diphenyl/95% dimethyl polysiloxane, have been successfully used for the separation of components in fatty diethanolamide mixtures. thescipub.com The flame ionization detector (FID) is commonly used for quantification due to its robustness and linear response to a wide range of organic compounds.

GC-MS provides an unparalleled level of analytical detail by combining the separation power of GC with the identification capabilities of mass spectrometry. This technique is instrumental in elucidating the chemical structures of the separated components. For instance, GC-MS has been used to identify a range of fatty acid diethanolamides (from C6 to C18) in reaction mixtures, as well as unreacted starting materials and byproducts like glycerol. thescipub.com

A significant challenge in the GC analysis of compounds like this compound is their polarity, which can lead to poor peak shape and interactions with the stationary phase. Derivatization is a chemical modification technique used to convert polar functional groups into less polar derivatives, thereby improving their chromatographic behavior.

For fatty acid diethanolamides, a common derivatization strategy is silylation, where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the analytes, leading to sharper peaks and better resolution. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose. The resulting trimethylsilyl derivatives are more amenable to GC and GC-MS analysis, allowing for a more detailed characterization of the product mixture. thescipub.com

High Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Compositional Analysis

High-performance liquid chromatography is a versatile technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. HPLC can be used to separate and quantify the major components of fatty acid diethanolamide products.

Various HPLC methods have been developed for the analysis of related compounds. For instance, the separation of non-epoxidized diethanolamide compounds such as those derived from C10:0, C12:0, C14:0, C16:0, C18:1, and C18:0 fatty acids has been achieved using HPLC. thescipub.com The coupling of HPLC with mass spectrometry (LC-MS) further enhances the analytical capabilities by providing molecular weight information for the separated peaks, aiding in their identification. thescipub.com

An innovative approach for the determination of diethanolamine, a key component of this compound, in complex matrices involves micellar extraction and in-situ derivatization coupled with HPLC. This technique utilizes a nonionic surfactant, such as Triton X-114, to form micelles that encapsulate the analyte. A derivatizing agent, like dansyl chloride, is added to the micellar solution to react with the diethanolamine, forming a derivative that is more easily detectable by HPLC.

This method offers several advantages, including simultaneous extraction, derivatization, and preconcentration of the analyte. The process is efficient and environmentally friendly as it reduces the consumption of organic solvents. The optimized parameters for such a method can include the concentration of the surfactant, the pH of the medium, the concentration of the derivatizing reagent, and the temperature and time of the derivatization reaction. The resulting derivative can then be analyzed by HPLC with UV detection.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the column faster than smaller molecules. This technique has been successfully applied to determine the average molecular weight of vegetable oil-based polyols, which are structurally similar to fatty acid diethanolamides. thescipub.com By using appropriate calibration standards, GPC can provide valuable information about the molecular size distribution of the this compound product, helping to ensure consistency and quality.

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of a fatty diethanolamide, such as this compound, exhibits characteristic absorption bands.

Table 1: Representative FTIR Spectral Data for Fatty Diethanolamides rasayanjournal.co.inresearchgate.net

Wavenumber (cm⁻¹) Assignment
~3434 - 3451 O-H stretching vibration of the hydroxyl groups
~2941 C-H stretching vibration of the alkane backbone
~1651 - 1655 C=O stretching vibration of the amide carbonyl group
~1280 - 1246 C-N stretching vibration

Note: The absence of a peak around 3118-3191 cm⁻¹ indicates a tertiary amide structure, as is the case for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 2: Representative ¹H NMR Spectral Data for a Fatty Alkanolamide ekb.eg

Chemical Shift (δ, ppm) Multiplicity Assignment
~0.88 t -CH₃ of the fatty acid chain
~1.29 m -(CH₂)n- of the fatty acid chain
~2.21 t -CH₂-C=O (alpha to carbonyl)
~3.41 q -N-CH₂-
~3.71 t -CH₂-OH

Note: The specific chemical shifts for this compound may vary slightly.

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing the fragmentation pattern of its ions. For a compound like N,N-bis(2-hydroxyethyl)hexadecanamide (the amide form of this compound), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom, as well as fragmentation of the fatty acid chain.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Palmitic acid
Diethanolamine
N,N-bis(2-hydroxyethyl)hexadecanamide
Triton X-114
Dansyl chloride
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. nih.gov By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a molecular fingerprint. For this compound, the spectrum would exhibit characteristic absorption bands corresponding to its amide, hydroxyl, and aliphatic functionalities. The analysis is often performed using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling. mdpi.comresearchgate.net

Key vibrational modes expected in the FTIR spectrum of this compound include the stretching of the O-H bond in the alcohol groups, the C=O stretching of the tertiary amide, and the various C-H stretches of the long palmitoyl (B13399708) chain. The presence and position of these peaks confirm the successful formation of the amide from its fatty acid and diethanolamine precursors. thescipub.com

Table 1: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Functional Group Vibrational Mode
3500 - 3200 O-H Alcohol Stretching, broad
2953 - 2853 C-H Alkane Stretching
1640 - 1600 C=O Tertiary Amide (Amide I) Stretching
1465 C-H Alkane Bending
1260 - 1000 C-N Amine Stretching

Note: The exact positions of the peaks can vary based on the sample's physical state and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. foodandnutritionjournal.orgresearchgate.net It provides detailed information about the carbon-hydrogen framework of a compound. For this compound, both ¹H-NMR and ¹³C-NMR are essential for unambiguous structural confirmation. researchgate.net

¹H-NMR (Proton NMR) would provide information on the different types of protons and their neighboring environments. Key signals would include a triplet corresponding to the terminal methyl group of the palmitate chain, a broad multiplet for the numerous methylene (B1212753) (-CH₂-) groups, and distinct signals for the methylene groups adjacent to the nitrogen and oxygen atoms of the diethanolamine moiety.

¹³C-NMR (Carbon-13 NMR) reveals the number of chemically distinct carbon atoms in the molecule. The spectrum would show a characteristic signal for the amide carbonyl carbon, signals for the carbons of the diethanolamine portion, and a series of signals corresponding to the long aliphatic chain.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

Chemical Shift (δ) ppm Proton Environment Multiplicity
~0.88 -CH₃ Triplet
~1.25 -(CH₂)n- Multiplet
~1.60 -C(=O)-CH₂-CH₂ - Multiplet
~2.30 -C(=O)-CH₂ - Triplet

Note: Predicted shifts are relative to TMS and can vary depending on the solvent used.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

Chemical Shift (δ) ppm Carbon Environment
~174 C =O (Amide Carbonyl)
~60 -CH₂-OH
~50 -N-CH₂ -
~34 -C(=O)-CH₂ -
~32 - 22 -(CH₂ )n-

Note: Predicted shifts are relative to TMS and can vary depending on the solvent used.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing thermally labile and large molecules. nih.gov It is used to determine the molecular weight of the analyte with high accuracy. In ESI-MS, the this compound molecule would typically be protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the precise determination of the compound's molecular mass. nih.gov

This technique is particularly valuable for confirming the identity of the synthesized product and distinguishing it from starting materials or byproducts. researchgate.net When coupled with tandem mass spectrometry (MS/MS), ESI-MS can provide structural information through controlled fragmentation of the parent ion, further confirming the connectivity of the fatty acid chain and the diethanolamine headgroup. nih.gov

Chemometric Approaches for Quality Control and Process Monitoring (e.g., Determination of Hydroxyl and Amine Values)

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data, enabling more efficient and reliable quality control. longdom.org In the production of this compound, chemometric models can be applied to spectroscopic data (such as FTIR or Near-Infrared) to monitor the manufacturing process in real-time. mdpi.com

Techniques like Partial Least Squares (PLS) regression can be used to build calibration models that correlate the spectral data with key quality parameters, such as hydroxyl value and free amine value. mdpi.comnih.gov Once validated, these models allow for rapid, non-destructive prediction of these parameters without resorting to time-consuming wet chemical titrations. This approach enhances process understanding, ensures batch-to-batch consistency, and flags any deviations from the desired specifications early in the production cycle. longdom.org

Quantitative Determination of Diethanolamine (DEA) and Specified Impurities in Synthesized Fatty Diethanolamides

Fatty acid diethanolamides, including this compound, are typically synthesized with an excess of diethanolamine (DEA) to drive the reaction to completion. Consequently, residual unreacted DEA is a common impurity that must be quantified for quality control. Various analytical methods have been developed for this purpose.

A widely used technique is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID). nih.gov In this method, a methanolic solution of the amide is directly injected into the GC system. The separation is typically achieved on a capillary column, allowing for the quantification of DEA. Studies have demonstrated good recovery rates for DEA from fatty acid diethanolamide matrices at various fortification levels. nih.govscispace.com Commercial fatty acid diethanolamides have been found to contain DEA at levels ranging from 1.1% to 14.0%. scispace.com

Another established method involves Liquid Chromatography (LC). One approach uses an LC system interfaced with a Thermal Energy Analyzer (TEA) for detection. nih.govsemanticscholar.org In this procedure, the DEA in the sample is first converted to N-nitrosodiethanolamine (NDELA), which is then quantified by the LC-TEA system. This method has been successfully applied to cosmetic products containing fatty acid diethanolamides, with reported DEA levels ranging from 140 to 15,200 ppm in finished products. nih.gov

Table 4: Summary of Analytical Methods for DEA Quantification in Fatty Diethanolamides

Technique Method Summary Reported Recovery Limit of Detection Reference
Gas Chromatography-Flame Ionization Detection (GC-FID) Direct analysis of methanolic solution on a capillary column. 94% to 100% ~0.05 µg/g scispace.com

Interfacial and Surface Phenomena of Diethanolamine Palmitate

Adsorption Mechanisms at Diverse Interfaces (e.g., Water/Oil, Water/Air)

The amphiphilic nature of diethanolamine (B148213) palmitate drives its accumulation at interfaces such as water/oil and water/air. The hydrophobic palmitic acid chain orients away from the aqueous phase, while the hydrophilic diethanolamine head remains in contact with water. This spontaneous arrangement minimizes the free energy of the system.

Adsorption isotherms are mathematical models that describe the distribution of an adsorbate between the bulk phase and the interface at equilibrium. The Langmuir model, one of the most common isotherms, assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites nih.gov. The Freundlich isotherm, on the other hand, is an empirical model that can be applied to multilayer adsorption on heterogeneous surfaces nih.gov. The Redlich-Peterson and Sips models are three-parameter hybrid isotherms that incorporate features of both the Langmuir and Freundlich models nih.gov.

A study on the adsorption of various fatty acids, including palmitic acid, onto rice hull ash demonstrated that the process conforms to the Langmuir isotherm, indicating the formation of a monolayer on the adsorbent surface tubitak.gov.tr. However, specific research applying the Langmuir, Frumkin, or other reorientation models to the adsorption of diethanolamine palmitate at fluid-fluid interfaces like water/oil or water/air could not be found in the existing literature.

Studies on the competitive adsorption between surfactants and nanoparticles at the oil-water interface have shown that lower molecular weight surfactants can adsorb more rapidly, while larger molecules or particles may be more strongly interfacially active over time whiterose.ac.ukacs.org. However, specific investigations into the competitive and cooperative adsorption effects of this compound with other surfactants or molecules at water/oil or water/air interfaces are not detailed in the currently available scientific literature.

Quantitative Assessment of Surface Activity

The surface activity of this compound can be quantified through various experimental measurements that assess its ability to lower surface and interfacial tension, produce stable foams, and form stable emulsions.

A key indicator of a surfactant's effectiveness is its ability to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids. Research on a diethanolamide surfactant derived from palm oil, which is closely related to this compound, demonstrated its capacity to lower the surface tension of water to 32.21 dyne/cm umy.ac.id. Another study on a herbicide formulation found that the addition of a diethanolamide surfactant could decrease the surface tension to as low as 30.73 dyne/cm at a 5% concentration umy.ac.id.

The following table summarizes the surface tension of aqueous solutions containing a diethanolamide surfactant from palm oil methyl esters at various concentrations.

Surfactant Concentration (% w/w)Surface Tension (dyne/cm)
137.68
236.29
334.15
432.50
530.73
631.89
732.76
833.64
934.47
Data sourced from a study on diethanolamide surfactant in a herbicide formulation umy.ac.id.

Fatty acid diethanolamides are known to be effective foam boosters and stabilizers, particularly when used in conjunction with primary anionic surfactants atamanchemicals.com. They enhance foam stability by increasing the viscosity of the liquid phase and modifying the properties of the interfacial film surrounding the air bubbles.

While fatty acids themselves can generate foam, the stability of these foams is often low when formed from spherical micelles researchgate.net. The presence of oily impurities can also drastically reduce foam stability, necessitating the use of foam stabilizers like diethanolamine derivatives arpnjournals.org. Although the general foaming properties of fatty acid diethanolamides are well-recognized, specific quantitative data on the foaming characteristics and stability of this compound, such as foam height and decay rates, are not extensively reported in the reviewed literature.

The ability of a surfactant to promote the formation of an emulsion and maintain its stability over time is a critical aspect of its surface activity. The Hydrophilic-Lipophilic Balance (HLB) system is a useful tool for predicting the emulsifying behavior of a surfactant alfa-chemistry.com. Emulsifiers with low HLB values (typically 3-6) are more lipophilic and are effective for creating water-in-oil (W/O) emulsions, while those with high HLB values (8-18) are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions alfa-chemistry.com.

Studies on surfactants derived from palmitic acid and diethanolamine have reported varying HLB values. One study on an alkyl diethanolamide (Alkyl-DEA) from palmitic acid determined an HLB value of 4.29 arpnjournals.com. Another investigation on N-palmitoyl diethanolamine found an HLB value of 2.07 arpnjournals.org. These low HLB values suggest that this compound is likely to be an effective emulsifier for W/O emulsions.

Research on a diethanolamide surfactant synthesized from used cooking oil reported an emulsion index of 67% in a water-surfactant-pertalite system, with the emulsion remaining stable for over four days researchgate.net. Another study on an oil spill dispersant formulated with palmitoyl-DEA reported excellent emulsion stability of over 80% arpnjournals.com.

The table below presents the HLB values for diethanolamide surfactants derived from palmitic acid as reported in different studies.

CompoundReported HLB Value
Alkyl-DEA from palmitic acid4.29 arpnjournals.com
N-palmitoyl diethanolamine2.07 arpnjournals.org
Diethanolamide from palm oil5.940 atlantis-press.com

Characterization of Wetting Properties

The wetting properties of a surfactant are crucial for many of its applications, as they determine how effectively a liquid can spread over a surface. This behavior is quantified by measuring the contact angle, where a lower contact angle signifies greater wettability. For surfactants like this compound, which are formed from the neutralization of a fatty acid (palmitic acid) with an alkanolamine (diethanolamine), the balance between the hydrophilic head group and the hydrophobic tail dictates its interaction with surfaces and liquids.

Diethanolamine and its derivatives are recognized for their use as wetting agents in various formulations, including cosmetics and agricultural chemicals chemicalbook.comnih.gov. The ability of these compounds to reduce the surface tension of water allows for enhanced spreading and penetration.

Research on diethanolamine-based surfactants derived from palm oil, a primary source of palmitic acid, provides insight into the wetting capabilities of compounds structurally similar to this compound. In one study, a diethanolamine surfactant formulation demonstrated significant efficacy in improving the wetting characteristics of an herbicide solution. The addition of the surfactant at an optimal concentration resulted in a substantial reduction of the contact angle, indicating superior spreading on surfaces.

The table below summarizes the findings for a diethanolamine surfactant derived from palm oil, which serves as a proxy for the expected performance of this compound.

Table 1: Wetting Properties of a Palm Oil-Based Diethanolamine Surfactant Formulation Data extracted from a study on diethanolamine surfactants in herbicide formulations.

Property Value
Surfactant Concentration 5%
Surface Tension 30.73 dyne/cm

A contact angle of less than 90° indicates that the liquid wets the surface, and values significantly below this, such as 11.48°, suggest very effective wetting biolinscientific.com. This property is essential for applications requiring uniform coverage and interaction at an interface. The measurement of contact angles is a direct method to assess and optimize the performance of surfactant-containing products nih.gov.

Micellization Behavior and Critical Micelle Concentration (CMC) Determination

Surfactants, including fatty acid salts like this compound, exhibit a phenomenon known as micellization. In an aqueous solution, at low concentrations, surfactant molecules exist individually (as monomers). However, as the concentration increases, it reaches a point where the molecules begin to self-assemble into organized aggregates called micelles wikipedia.orgoregonstate.edu. This threshold concentration is known as the Critical Micelle Concentration (CMC) alfa-chemistry.com.

Above the CMC, the hydrophobic tails of the surfactant molecules aggregate to form the core of the micelle, minimizing their contact with water, while the hydrophilic head groups form the outer shell, remaining in contact with the aqueous environment oregonstate.edu. This aggregation leads to abrupt changes in several physicochemical properties of the solution, such as surface tension, conductivity, and osmotic pressure. The CMC is a fundamental characteristic of a surfactant, as it determines the minimum concentration required for it to perform functions like solubilization and detergency effectively wikipedia.org.

The determination of the CMC is typically achieved by plotting a physical property of the surfactant solution as a function of its concentration. The point at which a sharp change in the slope of the plot is observed corresponds to the CMC. Common methods for CMC determination include:

Surface Tensiometry : The surface tension of the solution decreases sharply with increasing surfactant concentration up to the CMC. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than populating the interface wikipedia.org.

Conductivity Measurement : For ionic surfactants, the electrical conductivity of the solution changes at the CMC due to the different mobility of micelles compared to individual ions.

Spectroscopic Methods : Techniques using fluorescent or UV-Vis active probes can detect the change in the microenvironment when micelles are formed, as the probes partition into the micellar core nih.govmdpi.com.

Advanced Interfacial Characterization Techniques

To gain a deeper understanding of the structure and behavior of this compound at interfaces, advanced analytical techniques are employed. These methods provide nanoscale details about the interfacial layer.

X-ray Reflectometry (XRR) and Neutron Reflectometry (NR) are powerful, non-destructive techniques used to probe the structure of thin films and interfaces with high resolution diamond.ac.ukstfc.ac.uk. They provide information about layer thickness, density (or scattering length density), and interfacial roughness diamond.ac.uknih.gov.

In a typical reflectometry experiment, a beam of X-rays or neutrons is directed at a flat surface at a very shallow (grazing) angle. The intensity of the reflected beam is measured as a function of this angle diamond.ac.uk. The resulting reflectivity profile contains interference patterns (Kiessig fringes) that are directly related to the thickness of the layers at the interface. By fitting this experimental data to a theoretical model, a detailed profile of the interfacial structure can be constructed nih.govrsc.org.

For a surfactant like this compound at an air-water or oil-water interface, these techniques can reveal:

Adsorbed Layer Thickness : This corresponds to the height of the surfactant monolayer at the interface.

Packing Density : The electron density (for XRR) or scattering length density (for NR) profile perpendicular to the interface is related to how closely the surfactant molecules are packed.

Surface Roughness : This provides information on the smoothness of the interface at a molecular level.

While specific XRR or NR studies on this compound were not identified, these techniques are routinely used to characterize monolayers of various surfactants, including fatty acids and polymers nih.govacs.orgnih.gov. Such analysis would be invaluable for understanding how this compound molecules orient themselves at an interface and how this structure is influenced by changes in the environment.

The interfacial tension (IFT) is a measure of the energy present at the interface between two immiscible liquids. Surfactants are effective at lowering this IFT. Understanding how IFT changes with temperature and pressure is critical for applications in industries such as petroleum recovery and chemical processing, where conditions can be extreme.

The IFT of alkanolamine solutions is known to be dependent on both temperature and concentration. Generally, for aqueous solutions of diethanolamine and related compounds, the surface tension decreases as the temperature increases nih.govosti.gov. This is attributed to increased molecular thermal motion, which reduces the cohesive energy between molecules at the interface nih.govusn.no.

Studies on related compounds, such as lauric diethanolamide (an amide derivative), have shown that temperature significantly affects IFT, with stability being a key factor over time researchgate.net. Similarly, research on polymer melts in supercritical fluids demonstrates that both increasing temperature and pressure can lead to a reduction in interfacial tension uwaterloo.ca. The effect of pressure is often linked to its influence on the density and solubility of the components at the interface.

The table below shows representative data for the surface tension of aqueous diethanolamine (DEA) solutions at various temperatures, illustrating the typical trend.

Table 2: Surface Tension of Aqueous Diethanolamine (DEA) Solutions at Atmospheric Pressure Data adapted from DiGuilio and Teja (1996).

Mole Fraction DEA Temperature (°C) Surface Tension (mN/m)
0.2 25 57.8
0.2 50 53.5
0.6 25 49.9
0.6 50 46.2

For this compound, it is expected that increasing temperature would similarly lower the interfacial tension. The effect of pressure would be more complex, involving changes in solubility and density of the surrounding phases. Specialized equipment, such as pendant drop tensiometers operating within a high-pressure, high-temperature cell, would be required to perform such measurements accurately.

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways in Aquatic and Terrestrial Environments

Diethanolamine (B148213) is recognized as a readily biodegradable compound in the environment. santos.com Various microorganisms have demonstrated the ability to utilize diethanolamine as a sole source of carbon and energy. microbiologyresearch.orgmicrobiologyresearch.orgmicrobiologyresearch.org One identified pathway for the microbial degradation of diethanolamine involves its conversion to ethanolamine and glycolaldehyde. microbiologyresearch.orgmicrobiologyresearch.orgmicrobiologyresearch.org The ethanolamine can then be further metabolized to acetyl units through intermediates like ethanolamine O-phosphate and acetaldehyde. microbiologyresearch.orgmicrobiologyresearch.orgmicrobiologyresearch.org

Studies using activated sludge have shown that the biodegradation of diethanolamine can be significantly enhanced after an acclimatization period for the microbes. unito.it Research has isolated specific bacterial strains, such as a yellow Gram-negative rod, capable of growing on diethanolamine. microbiologyresearch.orgmicrobiologyresearch.orgmicrobiologyresearch.org The enzymes involved in these degradation pathways are often inducible, meaning they are produced by the microorganisms in response to the presence of the substrate. microbiologyresearch.orgmicrobiologyresearch.org For instance, in cells grown on diethanolamine, there are comparatively high specific activities of glyoxylate carboligase and tartronic-semialdehyde reductase. microbiologyresearch.orgmicrobiologyresearch.org

The following table summarizes the key intermediates in the microbial degradation of diethanolamine:

Initial Substrate Key Intermediates Final Products
DiethanolamineEthanolamine, GlycolaldehydeAcetyl units
EthanolamineEthanolamine O-phosphate, AcetaldehydeAcetyl units

This table illustrates a known pathway for the microbial breakdown of diethanolamine.

The biodegradability of alkanolamides is significantly influenced by their chemical structure. In a screening of 20 different alkanolamines, it was found that the rate of biodegradation generally follows the order: primary amines are equal to secondary amines, which are greater than tertiary and sterically hindered alkanolamines. researchgate.netsintef.no

For diethanolamine-based compounds, substitutions on the tertiary nitrogen atom can have a profound impact on their susceptibility to microbial degradation. For example, while diethanolamine itself is readily biodegradable, certain substitutions can render the molecule recalcitrant. A study examining the biodegradability of thirteen diethanolamine compounds found that substitutions with isopropyl, 3-aminopropyl, n-butyl, or t-butyl groups resulted in compounds that were resistant to biological degradation. tdl.org In contrast, methyl and laurylsulfate substitutions on the diethanolamine molecule were found to be degradable by both a selectively isolated bacterium and an acclimated sewage population. tdl.org

The table below illustrates the effect of different substituents on the biodegradability of diethanolamine compounds:

Diethanolamine Derivative Biodegradability
DiethanolamineReadily Degradable
Methyl-diethanolamineDegradable
Laurylsulfate-diethanolamineDegradable
Isopropyl-diethanolamineRecalcitrant
3-Aminopropyl-diethanolamineRecalcitrant
n-Butyl-diethanolamineRecalcitrant
t-Butyl-diethanolamineRecalcitrant

This table demonstrates how modifications to the chemical structure of diethanolamine can significantly alter its biodegradability.

The palmitate portion of diethanolamine palmitate is a long-chain saturated fatty acid. Fatty acids are generally considered to be readily biodegradable through well-established metabolic pathways. The primary mechanism for the aerobic degradation of fatty acids is β-oxidation. This process involves the sequential cleavage of two-carbon units from the carboxyl end of the fatty acid chain, leading to the formation of acetyl-CoA. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, where it is further oxidized to carbon dioxide and water, generating energy for the microbial cell.

The amide bond linking the diethanolamine and palmitate moieties in this compound is known to be relatively stable and resistant to chemical hydrolysis under typical environmental conditions of pH and temperature. The cleavage of this bond is primarily facilitated by enzymatic activity. Microorganisms produce enzymes called amidases or acylases that can specifically catalyze the hydrolysis of the amide linkage.

Thermal Degradation Processes of this compound Components

The thermal degradation of fatty acids can proceed through various mechanisms, including decarboxylation, which involves the loss of the carboxyl group as carbon dioxide, and the formation of smaller hydrocarbon chains. The presence of the amide linkage in this compound would also influence its thermal stability and the nature of the degradation products formed.

Atmospheric Degradation Mechanisms of Related Amine-Containing Compounds

Diethanolamine itself has a low vapor pressure and is not expected to be a significant component of the atmosphere. However, related volatile amine compounds can be released into the atmosphere from various sources. The primary atmospheric degradation pathway for these amines is through reaction with photochemically produced hydroxyl (OH) radicals.

The reaction of amines with OH radicals is typically rapid, leading to short atmospheric lifetimes. This reaction usually proceeds via hydrogen abstraction from either a C-H or N-H bond, forming an aminoalkyl radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can undergo further reactions to yield a range of oxidation products, including aldehydes, ketones, and other nitrogenous compounds. The estimated atmospheric half-life for diethanolamine due to photochemical degradation is approximately 4.2 hours. santos.com

Theoretical and Computational Studies of Diethanolamine Palmitate

Molecular Dynamics (MD) Simulations for Structural and Dynamical Properties

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the structural and dynamical properties of molecules over time. For a surfactant like diethanolamine (B148213) palmitate, MD simulations can be employed to understand its behavior in various environments, particularly in aqueous solutions where it can form complex supramolecular structures such as micelles.

In a typical MD simulation of a surfactant system, the individual diethanolamine palmitate molecules would be represented by a force field, which is a set of parameters that describe the potential energy of the system as a function of the coordinates of its particles. The simulation would track the trajectories of these molecules as they interact with each other and with the surrounding solvent molecules. From these trajectories, a wealth of information can be extracted, including:

Micelle Formation and Morphology: MD simulations can predict the critical micelle concentration (CMC), which is the concentration at which surfactants begin to self-assemble into micelles. The simulations can also reveal the size, shape, and aggregation number of the resulting micelles. For instance, simulations of similar palmitate esters have shown the formation of prolate-like micelles. nih.govnih.govdntb.gov.ua

Structural Packing and Conformation: The simulations can provide insights into how the individual this compound molecules are arranged within a micelle. This includes the orientation of the hydrophilic diethanolamine head groups towards the aqueous phase and the packing of the hydrophobic palmitate tails in the micelle core.

Dynamical Properties: MD simulations can also be used to study the dynamic behavior of the surfactant system, such as the exchange of surfactant molecules between micelles and the bulk solution, and the diffusion of the micelles themselves.

The data obtained from MD simulations are crucial for understanding the macroscopic properties of this compound solutions and for designing new surfactants with tailored self-assembly characteristics.

Table 1: Potential Insights from MD Simulations of this compound

PropertyDescriptionPotential Findings for this compound
Critical Micelle Concentration (CMC)The concentration at which surfactant molecules begin to form micelles.Prediction of the concentration range for effective surfactancy.
Micelle Shape and SizeThe geometry (e.g., spherical, cylindrical) and dimensions of the self-assembled aggregates.Elucidation of how molecular structure influences aggregate morphology.
Aggregation NumberThe average number of surfactant molecules in a single micelle.Understanding the packing efficiency of the molecules.
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to the solvent.Quantifying the exposure of hydrophobic and hydrophilic regions.

Application of Computational Chemistry for Predicting Degradation Pathways and Products

Computational chemistry offers powerful tools for predicting the degradation of chemical compounds, providing insights into their environmental fate and stability. For this compound, these methods can be used to identify potential degradation pathways and the resulting products under various conditions.

One approach involves the use of rule-based prediction systems, which leverage extensive databases of known biochemical reactions. nih.gov Systems like the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) and associated pathway prediction systems can suggest plausible degradation routes based on the functional groups present in the molecule. nih.gov For this compound, this would involve identifying enzymatic transformations that could act on the ester and amine functionalities.

Another powerful approach is the use of quantum chemical methods, such as Density Functional Theory (DFT). purdue.edumit.edu These methods can be used to calculate the energies of different molecular structures and the transition states that connect them. By mapping out the potential energy surface of a reaction, researchers can identify the most likely degradation pathways. For example, DFT could be used to model the hydrolysis of the ester bond in this compound, a likely first step in its biodegradation.

Furthermore, computational studies on the degradation of diethanolamine itself have shown that in the presence of carbon dioxide, it can degrade to form products such as nitrite, acetate, and ammonium. researchgate.net This information is valuable for predicting the potential degradation products of the diethanolamine portion of the this compound molecule.

By combining these computational approaches, a comprehensive picture of the potential degradation of this compound can be developed, guiding experimental studies and informing the environmental assessment of this compound.

Table 2: Predicted Degradation Products of this compound via Computational Methods

Initial MoietyPredicted Degradation PathwayPotential Degradation ProductsComputational Method
Ester LinkageHydrolysisPalmitic acid, DiethanolamineQuantum Chemistry (e.g., DFT)
Palmitate ChainBeta-oxidationAcetyl-CoA, smaller fatty acidsRule-based systems (e.g., UM-BBD)
DiethanolamineOxidation, fragmentationNitrite, Acetate, AmmoniumQuantum Chemistry, existing experimental data

Structure-Property Relationship Modeling for Surfactancy and Interfacial Behavior

Structure-property relationship (SPR) modeling, often in the form of Quantitative Structure-Property Relationships (QSPR), is a computational approach that aims to correlate the chemical structure of a molecule with its physical, chemical, and biological properties. mdpi.comnih.gov For a surfactant like this compound, QSPR models can be developed to predict its performance in various applications, such as emulsification, foaming, and detergency.

The development of a QSPR model typically involves the following steps:

Data Collection: A dataset of surfactants with known properties is compiled. This dataset would ideally include a range of molecules with structural similarities to this compound.

Descriptor Calculation: A large number of molecular descriptors are calculated for each surfactant in the dataset. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the molecular descriptors to the surfactant property of interest. nih.gov

Model Validation: The predictive power of the model is assessed using statistical techniques and by testing it on a set of molecules that were not used in the model development.

For this compound, QSPR models could be used to predict key surfactant properties such as:

Hydrophilic-Lipophilic Balance (HLB): This is a measure of the degree to which a surfactant is hydrophilic or lipophilic, and it is a key parameter for selecting the right surfactant for a particular application.

Critical Micelle Concentration (CMC): As mentioned earlier, the CMC is a measure of surfactant efficiency.

Surface Tension Reduction: This is a measure of how effectively a surfactant can lower the surface tension of a liquid.

By providing a link between molecular structure and macroscopic properties, QSPR models can accelerate the design of new surfactants with improved performance characteristics. digitellinc.com

Table 3: Key Molecular Descriptors in QSPR Models for Surfactants

Descriptor TypeExamplesRelevance to Surfactancy
TopologicalConnectivity indices, Wiener indexDescribes the size and branching of the molecule.
GeometricalMolecular surface area, volumeRelates to the packing of molecules at interfaces.
ElectronicDipole moment, partial chargesInfluences interactions with polar solvents and other molecules.
Quantum ChemicalHOMO/LUMO energiesRelated to the reactivity and stability of the molecule.

Advanced Material Science and Engineering Applications

Integration into Polymeric Materials Synthesis

The drive towards sustainable and bio-based materials has propelled research into renewable feedstocks for polymer production. Diethanolamine (B148213) palmitate and related fatty acid diethanolamides serve as valuable components in this field, acting as both polyols and monomeric precursors.

Diethanolamine palmitate, as part of a broader class of fatty acid diethanolamides, functions as a bio-based polyol in the synthesis of rigid polyurethane (PUR) foams. researchgate.netnih.gov These bio-polyols are increasingly viewed as sustainable alternatives to conventional polyols derived from petrochemicals. nih.govresearchgate.net The synthesis involves reacting methyl esters of fatty acids, such as methyl palmitate, with diethanolamine to create the amide-based polyol. researchgate.net This polyol, containing reactive hydroxyl groups, is then reacted with an isocyanate to form the crosslinked polyurethane network. researchgate.net

Research has demonstrated that incorporating fatty acid diethanolamides can significantly influence the final properties of the PUR foam. The intrinsic tertiary amine moiety within the diethanolamide structure can exert an auto-catalytic effect on the foaming process, reducing the cream and gelation times compared to systems using only fossil-based polyols. nih.gov Furthermore, chemical modifications, such as epoxidation of the fatty acid chain before amidation, can lead to the formation of additional oxazolidone linkages within the polyurethane network. researchgate.netresearchgate.net This modification has been shown to improve the thermal and mechanical properties of the resulting rigid foams. researchgate.net The use of these bio-polyols is a key strategy in developing rigid PUR foams with enhanced sustainability for applications in insulation and construction. nih.gov

Table 1: Properties of Polyurethane (PU) Foams Synthesized with Fatty Acid Diethanolamide (FAD)-Based Polyols

Property Observation Source(s)
Catalytic Effect The intrinsic tertiary amine in the FAD structure provides an auto-catalytic effect, shortening cream and gelation times during foam synthesis. nih.gov
Mechanical Properties Chemical modification of the FAD polyol can improve the compression strength of the final foam. researchgate.net
Thermal Properties Modified polyurethane networks incorporating FADs have shown improved thermal stability. researchgate.net
Cellular Structure The incorporation of FADs can be used to regulate the cellular structure, including the formation of interconnected pores. nih.govrsc.org

| Sustainability | FADs serve as a renewable, bio-based alternative to petroleum-derived polyols. | nih.govnih.gov |

This compound's constituent parts are foundational to the development of bio-based polymers. nih.govresearchgate.net Palmitic acid, a 16-carbon saturated fatty acid, serves as a renewable building block for creating monomers that can be polymerized into materials like bioplastics and polyesters. nih.govresearchgate.net The general strategy involves the chemical modification of fatty acids to introduce functional groups that facilitate polymerization. nih.gov

While direct polymerization of this compound is not widely documented, the use of palmitic acid as a starting material is a key area of research. nih.govresearchgate.net For instance, methyl palmitate can be chemically converted into a malonate derivative, which then acts as a monomer for polyester (B1180765) synthesis through polymerization with diols like 1,6-hexanediol. nih.gov The resulting polyesters are biodegradable and offer a sustainable alternative to polymers derived from petroleum resources. nih.gov The versatility of vegetable oil-derived monomers allows for the tuning of polymer properties, such as hydrophobicity and flexibility, to meet the demands of various applications, including coatings, resins, and composite matrices. nih.govmdpi.com These bio-based monomers are central to creating a new generation of environmentally friendly polymers. nih.govksbm.or.kr

Functional Role as Emulsifiers and Foaming Agents in Specialized Chemical Processes

The amphiphilic nature of this compound makes it an effective surfactant, a property that is highly valued in various industrial processes. It functions as a non-ionic surfactant, providing excellent foam-boosting, viscosity-modifying, and emulsifying capabilities. atamanchemicals.comatamanchemicals.com

In the petroleum industry, this compound and related fatty acid amides play a critical role in drilling and oil recovery operations. aade.orgaade.org They are widely used as primary emulsifiers to formulate and stabilize invert emulsion drilling fluids (also known as oil-based muds). aade.orggoogle.com These fluids, which are water-in-oil emulsions, are essential for drilling challenging wells due to their superior thermal stability, lubricity, and formation protection. aade.org The diethanolamide-based emulsifier functions by reducing the interfacial tension between the oil and water phases, creating a stable emulsion that can withstand high temperatures and pressures. aade.orgresearchgate.net

Furthermore, these compounds are utilized in chemical Enhanced Oil Recovery (EOR) processes. arpnjournals.orgresearchgate.net In EOR, surfactants are injected into reservoirs to mobilize residual oil trapped in rock pores. oil-chem.comnih.gov this compound acts as a surfactant that lowers the interfacial tension between the crude oil and the injection fluid (water), helping to form an oil-water emulsion. arpnjournals.orgresearchgate.net This process displaces the trapped oil, allowing for increased production from mature oil fields. researchgate.netmdpi.com

Table 2: Functions of this compound in Petroleum Production

Application Area Function Mechanism of Action Source(s)
Drilling Fluids Invert Emulsion Emulsifier Stabilizes water-in-oil emulsions by reducing interfacial tension, ensuring fluid stability under high-temperature, high-pressure conditions. aade.orgaade.orggoogle.com

| Enhanced Oil Recovery (EOR) | Oil Displacing Agent / Surfactant | Lowers interfacial tension between trapped oil and injection water, forming an emulsion that mobilizes residual oil for extraction. | arpnjournals.orgresearchgate.netmdpi.com |

Excipient Functions in Advanced Pharmaceutical Formulations

This compound and its class of fatty acid diethanolamides serve as functional excipients in topical pharmaceutical and cosmetic formulations. rasayanjournal.co.in Excipients are inactive substances used as a carrier for the active ingredients of a medication. In this context, these compounds are valued for their surfactant properties, acting as emulsifiers, foam boosters, and viscosity builders. atamanchemicals.comrasayanjournal.co.in

Use as Additives in Specialized Coatings and Lubricant Systems

The chemical properties of this compound lend themselves to applications as performance-enhancing additives in industrial fluids like coatings and lubricants. atamanchemicals.com In lubricant formulations, particularly for crankcase oils in internal combustion engines, fatty acid amides and esters of diethanolamine are added as friction-reducing agents. google.com Their presence in the lubricating oil helps to minimize friction between moving metal parts, which can improve efficiency and reduce wear. google.comniscpr.res.in

In addition to friction modification, these compounds also function as corrosion inhibitors in metalworking fluids and polishing agents. atamanchemicals.comthirdcoastchemicals.com They form a protective film on the metal surface, preventing oxidation and degradation. atamanchemicals.com In the context of coatings and related systems, their surfactant properties are beneficial for pigment dispersion and improving the wetting of surfaces. atamanchemicals.com They are also used in antistatic formulations, for example in textile applications, where they help to dissipate static charge. atamanchemicals.com

Q & A

Q. Tables for Quick Reference

Property Measurement Method Key Considerations Reference
ViscosityRotational viscometerTemperature control (±0.1°C) critical
Surface TensionSpinning drop tensiometerCalibrate with pure solvents (e.g., water)
Reaction KineticsLaminar-liquid jet absorberModel reversibility of zwitterion intermediates
StabilityGravimetric solubility testingMonitor phase separation weekly

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.